![molecular formula C18H11NO B1374933 11H-Benzofuro[3,2-b]carbazole CAS No. 1199350-22-5](/img/structure/B1374933.png)
11H-Benzofuro[3,2-b]carbazole
Overview
Description
11H-Benzofuro[3,2-b]carbazole (CAS 1199350-22-5) is a fused heterocyclic compound with a molecular formula of C₁₈H₁₁NO and a molecular weight of 257.29 . Its structure combines a benzofuran moiety fused to a carbazole system, creating a planar π-conjugated framework. This compound shares structural similarities with indolocarbazoles, which are classified into five subclasses based on ring fusion positions, including indolo[3,2-b]carbazole .
Preparation Methods
Palladium-Catalyzed Cyclization Route
One widely reported method involves the palladium-catalyzed cross-coupling and cyclization of 2-aminobiphenyl derivatives with 2-bromobenzofuran. This approach leverages the palladium catalyst's ability to facilitate carbon–carbon and carbon–nitrogen bond formation, enabling the fusion of the benzofuran ring onto the carbazole skeleton.
- Reaction conditions: Typically performed under inert atmosphere with palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 combined with phosphine ligands.
- Advantages: High selectivity and the possibility to tune reaction parameters for improved yield and purity.
- Industrial relevance: Optimization of this method includes advanced catalytic systems and controlled temperature and solvent environments to scale production effectively.
Acid-Catalyzed Cyclization Using Trifluoroacetic Acid (TFA)
An alternative efficient synthesis involves acid-catalyzed cyclization under mild conditions using trifluoroacetic acid (TFA):
- Procedure: A mixture of α-keto sulfur ylides, 2-hydroxy-β-nitrostyrenes, and indoles is stirred in dichloroethane solvent, followed by the addition of TFA.
- Reaction time: Typically 12 hours at room temperature.
- Purification: Column chromatography using petroleum ether and ethyl acetate mixtures.
- Yields: High isolated yields around 88% have been reported for derivatives such as 11-methyl-6-phenyl-11H-benzofuro[3,2-b]carbazole.
- Characterization: Confirmed by NMR (both ^1H and ^13C) and high-resolution mass spectrometry.
Rap–Stoermer Reaction for Benzofuroylcarbazoles
A novel and facile approach to benzofuroyl-substituted carbazoles (structurally related to 11H-Benzofuro[3,2-b]carbazole) employs the Rap–Stoermer reaction:
- Key reactants: 3-chloroacetyl-9-ethyl-9H-carbazole and various salicylaldehydes.
- Catalyst: Polyethylene glycol 400 (PEG-400) under ultrasound assistance.
- Solvent: Acetonitrile.
- Reaction time: Short, typically under one hour with ultrasound.
- Yields: Moderate to good yields (60–72%) for a series of derivatives.
- Advantages: Mild conditions, simple operation, and environmentally friendly catalyst system.
- Significance: This method provides a direct route to benzofuroylcarbazoles, which are close structural analogs and useful synthetic intermediates for this compound derivatives.
Table 1: Yields and Melting Points of Benzofuroylcarbazole Derivatives via Rap–Stoermer Reaction
Entry | Compound | Yield (%) | Melting Point (°C) |
---|---|---|---|
1 | 3a | 72 | 102–103 |
2 | 3b | 68 | 157–159 |
3 | 3c | 62 | 144–145 |
4 | 3d | 63 | 120–122 |
5 | 3e | 66 | 129–130 |
6 | 3f | 65 | 135–136 |
7 | 3g | 67 | 119–120 |
8 | 3h | 69 | 228–230 |
9 | 3i | 62 | <25 |
10 | 3j | 60 | <25 |
11 | 3k | 61 | <25 |
Comparative Analysis of Preparation Methods
Method | Key Features | Advantages | Limitations |
---|---|---|---|
Palladium-catalyzed cyclization | Cross-coupling of 2-aminobiphenyl and 2-bromobenzofuran | High selectivity, scalable | Requires expensive catalysts, inert atmosphere |
Acid-catalyzed cyclization (TFA) | Mild conditions, multi-component reaction | High yields, simple purification | Longer reaction times |
Rap–Stoermer reaction | Ultrasound-assisted, PEG-400 catalyzed | Environmentally friendly, short reaction time | Moderate yields, limited substrate scope |
Research Findings and Practical Notes
- The palladium-catalyzed method is preferred for industrial scale due to catalyst efficiency and ability to optimize reaction parameters.
- Acid-catalyzed cyclization using TFA is suitable for laboratory-scale synthesis of substituted derivatives with high purity.
- The Rap–Stoermer reaction offers a green chemistry alternative with ultrasound assistance, useful for rapid synthesis of benzofuroylcarbazoles, which can be further transformed into this compound analogs.
- Purification is commonly achieved via silica gel column chromatography using petroleum ether and ethyl acetate mixtures.
- Characterization by NMR and HRMS confirms the structural integrity of the synthesized compounds.
- Reaction monitoring is typically performed by thin-layer chromatography (TLC).
Chemical Reactions Analysis
Annulation Reactions
A TFA-catalyzed (4+1)/(4+2)/aromatization cascade annulation efficiently constructs the benzofurocarbazole core. This method involves α-keto sulfur ylides, 2-hydroxy-β-nitrostyrenes, and indoles under mild conditions, yielding derivatives like 11-methyl-6-phenyl-11H-benzofuro[3,2-b]carbazole in 88% yield . Key features:
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Reagents : Trifluoroacetic acid (TFA, 2.0 equiv), ClCH₂CH₂Cl solvent.
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Conditions : Room temperature, 12-hour reaction time.
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Scope : Tolerates electron-withdrawing (e.g., bromo, nitro) and electron-donating substituents.
Lewis Acid-Mediated Cyclization
ZnBr₂ and InBr₃ catalyze domino reactions between bromomethyl heterocycles and arenes to form functionalized carbazoles . For example:
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Substrates : 2-(Bromomethyl)indoles + electron-rich arenes (e.g., furan, thiophene).
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Yields : 25–65% for annulated carbazole derivatives.
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Mechanism : Sequential alkylation and cyclization steps facilitated by Lewis acids.
Ultrasound-Assisted Rap–Stoermer Reaction
This method synthesizes 3-(2-benzofuroyl)carbazoles using PEG-400 as a catalyst :
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Reactants : 3-Chloroacetyl-9-ethyl-9H-carbazole + salicylaldehydes.
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Conditions : Ultrasound irradiation, CH₃CN solvent, 60–75°C.
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Yield : 55–73% for products like 3a–k and 5a–k .
Oxidative Coupling
Air oxidation of tetrahydroindolocarbazole intermediates generates fully aromatic indolo[3,2-b]carbazoles :
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Substrate : Dimerized tetrahydroindolocarbazole.
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Conditions : Ambient oxygen, no additional oxidants required.
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Application : Key step in synthesizing ladder-type π-conjugated systems.
Functionalization via Cross-Coupling
Buchwald–Hartwig amination introduces aryl groups at specific positions :
Substrate | Reagents | Product | Yield |
---|---|---|---|
6,12-Bis(2-chlorophenyl) ICz | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Symmetrical indolo[3,2-b]carbazoles | 40–50% |
5,11-Bis(2-nitrophenyl) ICz | H₂ (reduction), diazotization | Meso-substituted carbazoles | 22–30% |
Solid Acid-Catalyzed Cyclization
Benzo[a]carbazoles form via intramolecular ring closure using rice husk-derived AC-SO₃H catalyst :
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Conditions : 240°C, DMSO solvent, 2 hours.
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Intermediate : 3-Cyanoacetamide pyrrole.
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Yield : 73% for benzo[a]carbazole derivatives.
Key Structural Insights
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Electrophilic Substitution : The carbazole ring undergoes nitration and halogenation preferentially at C-5 and C-11 positions due to electron-rich aromatic systems .
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Steric Effects : Bulky substituents (e.g., tert-butyl groups) enhance solubility and disrupt π-π stacking in optoelectronic applications .
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs) : 11H-Benzofuro[3,2-b]carbazole is utilized in the development of OLEDs due to its excellent charge transport properties and photoluminescence characteristics. Studies indicate that modifications of this compound can improve the efficiency and stability of OLED devices. For instance, derivatives have been designed to enhance rigidity and planarity, which reduces non-radiative pathways and increases oscillator strength in OLED applications .
Organic Photovoltaic Cells (OPVs) : The compound's ability to facilitate efficient charge separation and transport makes it a candidate for OPVs. Research has shown that incorporating this compound into polymer blends can enhance the overall power conversion efficiency .
Medicinal Chemistry
Anticancer Activity : Research highlights the potential of this compound derivatives as anticancer agents. For example, studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and colon cancer . The mechanism often involves intercalation with DNA, disrupting cellular processes critical for cancer cell survival.
Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against a range of pathogens. This has opened avenues for further investigation into their use in developing new antimicrobial agents .
Material Science
Advanced Materials : The compound serves as a building block for synthesizing advanced materials with tailored optical and electronic properties. Its derivatives are being explored for applications in sensors and other electronic devices due to their tunable properties .
Case Study: OLED Efficiency Improvement
A recent study examined the incorporation of this compound derivatives into OLED formulations. The results indicated that devices utilizing these compounds exhibited an external quantum efficiency (EQE) improvement of up to 20% compared to traditional materials . This enhancement is attributed to the increased rigidity and reduced non-radiative decay pathways.
Case Study: Anticancer Activity Assessment
In vitro studies have shown that specific derivatives of this compound exhibit potent cytotoxic effects against breast cancer cell lines. The study highlighted that these compounds could induce apoptosis through DNA intercalation mechanisms . Further research is ongoing to explore their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 11H-Benzofuro[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes. In organic electronics, its electronic properties enable efficient charge transport and light emission .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 11H-Benzofuro[3,2-b]carbazole and Analogues
Key Differences and Research Findings
Structural Variations: this compound contains an oxygen atom in the benzofuran ring, enhancing electron-donating capacity compared to nitrogen-containing indolo[3,2-b]carbazole. This difference may influence charge transport in semiconductors . Indolo[3,2-b]carbazole exhibits anti-aromaticity due to its p-benzoquinonediimine core, enabling n-type semiconductor behavior when substituted with electron-withdrawing groups (e.g., silylethynylphenyl) .
Synthetic Accessibility :
- Indolo[3,2-b]carbazole derivatives are synthesized efficiently (83% yield) via palladium-mediated reactions, while benzo[a]carbazoles utilize solid acid catalysts for cyclization . The benzofuro variant’s synthesis remains less documented but likely follows analogous strategies.
Applications: Indolo[3,2-b]carbazole: Dominates in optoelectronics (OLED hole-transport layers, OFETs) and anion sensing . Its high glass transition temperature (~150–200°C) ensures thermal stability in devices . this compound: Potential applications mirror indolo[3,2-b]carbazole but may offer improved oxidative stability due to the oxygen atom. No direct biological data exists, unlike indolo[3,2-b]carbazole, which modulates aryl hydrocarbon receptor (AHR) pathways .
Electronic Properties :
Biological Activity
Overview
11H-Benzofuro[3,2-b]carbazole is a heterocyclic compound belonging to the carbazole family, characterized by its unique structure that combines a benzofuran ring with a carbazole moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have been tested against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), showing significant cytotoxic effects comparable to established chemotherapeutic agents .
- Case Study : A study evaluated a series of this compound derivatives for their antitumor activity. The results indicated that certain compounds displayed remarkable in vitro and in vivo anticancer activity, suggesting their potential as lead compounds for further development .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against various bacterial and fungal strains. The structure-activity relationship (SAR) studies indicate that modifications on the carbazole nucleus significantly influence the antimicrobial properties of the derivatives.
- Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Compound D | Candida albicans | 32 µg/mL |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to interfere with DNA replication and repair mechanisms, which is crucial for its anticancer activity. Additionally, its ability to disrupt cellular membranes contributes to its antimicrobial effects .
- Molecular Docking Studies : Recent studies utilizing molecular docking techniques have provided insights into how these compounds interact with target proteins involved in cancer progression and microbial resistance. For example, docking simulations suggest that this compound derivatives can effectively bind to the active sites of topoisomerase I and other key enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 11H-benzofuro[3,2-b]carbazole derivatives, and how can reaction yields be improved?
- Methodology : The synthesis typically involves cyclization reactions using precursors like phenylhydrazine and cyclohexanedione under acidic conditions. For example, sulfuric acid and acetic acid catalyze the cyclization of cyclohexane-1,4-dione bis(phenylhydrazone) to form indolo[3,2-b]carbazole derivatives . N-alkylation reactions can further modify the structure, with yields improved to ~80% by optimizing solvent systems and reaction temperatures .
- Key Parameters : Monitor reaction intermediates via thin-layer chromatography (TLC) and characterize products using H NMR and mass spectrometry.
Q. How do structural modifications (e.g., methoxy or benzofuroyl substitutions) influence the electronic properties of this compound?
- Methodology : Compare HOMO/LUMO energies using cyclic voltammetry and density functional theory (DFT). Methoxy groups slightly elevate HOMO levels (e.g., from -5.06 eV to -4.92 eV), enhancing hole transport in organic electronics . Benzofuroyl substitutions extend π-conjugation, improving thermal stability (glass transition temperatures >150°C) .
- Validation : Correlate electrochemical data with device performance in OLEDs or thin-film transistors.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported HOMO energy levels for indolo[3,2-b]carbazole derivatives?
- Analysis : Discrepancies arise from measurement techniques (e.g., DFT vs. experimental cyclic voltammetry) and substituent effects. For instance, N-methylcarbazole exhibits a HOMO of -5.64 eV, while N,N-dimethylindolo[3,2-b]carbazole shows -5.12 eV due to extended conjugation .
- Resolution : Standardize characterization protocols (e.g., solvent choice, reference electrodes) and validate computational models with experimental data .
Q. What experimental strategies can elucidate the role of this compound in AhR-mediated phototoxicity?
- Design : Use UVB-irradiated keratinocyte models to study FICZ (6-formylindolo[3,2-b]carbazole) accumulation. Inhibit CYP1A1 (via siRNA or chemical inhibitors) to disrupt AhR signaling and measure ROS production and apoptosis markers .
- Controls : Include UVA-only and drug-only groups (e.g., vemurafenib) to isolate FICZ-specific effects .
Q. How can dual-mode organic afterglow (MRTADF and room-temperature phosphorescence) be achieved in indolo[3,2-b]carbazole-based systems?
- Approach : Introduce heavy atoms (e.g., bromine) or rigid matrices (e.g., crystalline hosts) to enhance spin-orbit coupling and stabilize triplet states. For example, doping indolo[3,2-b]carbazole into a poly(methyl methacrylate) matrix enables temperature-dependent afterglow tuning (up to 150°C) .
- Characterization : Use time-resolved photoluminescence and transient absorption spectroscopy to quantify delayed emission lifetimes.
Q. Methodological Notes
- Synthesis : Prioritize Suzuki polycondensation for copolymers with indolo[3,2-b]carbazole moieties, ensuring high molecular weight (>10 kDa) for optoelectronic applications .
- Phototoxicity Assays : Combine LC-MS/MS for FICZ quantification with RNA-seq to profile AhR target genes (e.g., CYP1A1, IL-6) .
- Device Fabrication : Optimize thin-film morphology via thermal annealing or solvent vapor treatment to maximize charge mobility in OLEDs .
Properties
IUPAC Name |
11H-[1]benzofuro[3,2-b]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-10-18-14(9-16(13)19-15)12-6-2-4-8-17(12)20-18/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVIETZOYUGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C5=CC=CC=C5OC4=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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